molecular formula C17H13F3N6O B2902461 4-Pyrido[2,3-d]pyrimidin-4-yl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380097-52-7

4-Pyrido[2,3-d]pyrimidin-4-yl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No. B2902461
CAS RN: 2380097-52-7
M. Wt: 374.327
InChI Key: KWQKKOFWRFGEID-UHFFFAOYSA-N
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Description

The compound “4-Pyrido[2,3-d]pyrimidin-4-yl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one” belongs to the class of pyridopyrimidines . Pyridopyrimidines are a group of heterocyclic compounds that have shown therapeutic interest and have been used in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidines involves various methods. One such method involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This process transforms the starting materials into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyridopyrimidines depends on the location of the nitrogen atom in the pyridine ring . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involving pyridopyrimidines are diverse. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .

Future Directions

The future directions for the study of “4-Pyrido[2,3-d]pyrimidin-4-yl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one” and similar compounds could involve further exploration of their therapeutic potential, as well as the development of new synthetic protocols to prepare these pyridopyrimidine derivatives .

properties

IUPAC Name

4-pyrido[2,3-d]pyrimidin-4-yl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N6O/c18-17(19,20)13-8-11(3-5-21-13)26-7-6-25(9-14(26)27)16-12-2-1-4-22-15(12)23-10-24-16/h1-5,8,10H,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQKKOFWRFGEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=NC=NC3=C2C=CC=N3)C4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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